molecular formula C18H12BrN3O2 B2751942 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one CAS No. 1358390-66-5

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Cat. No. B2751942
CAS RN: 1358390-66-5
M. Wt: 382.217
InChI Key: FGMWZWNVKBFRNO-UHFFFAOYSA-N
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Description

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a chemical compound that has gained significant interest among scientists due to its potential applications in scientific research. This compound is a quinoline derivative that has a unique structure, which makes it an attractive molecule for various research purposes. In

Scientific Research Applications

Antimicrobial Applications

Compounds containing the oxadiazole moiety, such as those related to the specified chemical, have shown significant antimicrobial properties. For instance, a study on novel derivatives incorporating the oxadiazole ring reported substantial antibacterial and antifungal activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans (Sirgamalla & Boda, 2019). This indicates the potential of oxadiazole derivatives in developing new antimicrobial agents.

Antioxidant and Antihypertensive Effects

Oxadiazole derivatives have also been evaluated for their antioxidant and antihypertensive activities. A study involving the synthesis of oxadiazole derivatives appended with an 8-hydroxyquinoline scaffold demonstrated in-vitro antioxidant, antibacterial, and antihypertensive activities, with some compounds showing comparable or superior activity to standard drugs (Naik et al., 2014). This highlights the therapeutic potential of these compounds beyond their antimicrobial properties.

Physicochemical Studies

The physicochemical properties of oxadiazole derivatives have been extensively studied, which is crucial for understanding their behavior in various solvents and at different temperatures. Research on the thermo-physical properties of these compounds in solvents like chloroform and N,N-dimethylformamide provides insight into their molecular interactions and stability under various conditions (Godhani et al., 2013). Such studies are fundamental for the formulation and application of these compounds in scientific research and potential therapeutic uses.

Anticancer Research

The quest for novel anticancer agents has led to the exploration of oxadiazole derivatives for their potential antitumor activities. A study on α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines, with some compounds showing potent inhibitory activities comparable to established drugs like 5-fluorouracil (Fang et al., 2016). This underscores the potential of oxadiazole and quinolinone derivatives in cancer research.

properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMWZWNVKBFRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

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